Cas no 24057-37-2 (Benzenesulfonic acid, 3-amino-4-methyl-, phenyl ester)

Benzenesulfonic acid, 3-amino-4-methyl-, phenyl ester is a sulfonate ester derivative with applications in organic synthesis and specialty chemical manufacturing. Its structure, featuring both an amino and a methyl substituent on the benzene ring, enhances its reactivity in electrophilic aromatic substitution and coupling reactions. The phenyl ester moiety contributes to its stability and solubility in organic solvents, making it a useful intermediate for pharmaceuticals, dyes, and polymer modifiers. The compound’s functional groups allow for further derivatization, enabling tailored modifications for specific synthetic pathways. Proper handling is required due to potential sensitivity to hydrolysis under acidic or basic conditions.
Benzenesulfonic acid, 3-amino-4-methyl-, phenyl ester structure
24057-37-2 structure
商品名:Benzenesulfonic acid, 3-amino-4-methyl-, phenyl ester
CAS番号:24057-37-2
MF:C13H13NO3S
メガワット:263.312222242355
MDL:MFCD00134817
CID:5194673

Benzenesulfonic acid, 3-amino-4-methyl-, phenyl ester 化学的及び物理的性質

名前と識別子

    • Benzenesulfonic acid, 3-amino-4-methyl-, phenyl ester
    • MDL: MFCD00134817
    • インチ: 1S/C13H13NO3S/c1-10-7-8-12(9-13(10)14)18(15,16)17-11-5-3-2-4-6-11/h2-9H,14H2,1H3
    • InChIKey: QKJCQMLQGCUJIM-UHFFFAOYSA-N
    • ほほえんだ: C1(S(OC2=CC=CC=C2)(=O)=O)=CC=C(C)C(N)=C1

Benzenesulfonic acid, 3-amino-4-methyl-, phenyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB337278-1 g
3-Amino-4-methylbenzenesulfonic acid phenyl ester; .
24057-37-2
1 g
€260.00 2023-07-19
abcr
AB337278-1g
3-Amino-4-methylbenzenesulfonic acid phenyl ester; .
24057-37-2
1g
€260.00 2025-02-19
abcr
AB337278-5 g
3-Amino-4-methylbenzenesulfonic acid phenyl ester; .
24057-37-2
5 g
€780.00 2023-07-19
abcr
AB337278-5g
3-Amino-4-methylbenzenesulfonic acid phenyl ester; .
24057-37-2
5g
€780.00 2025-02-19

Benzenesulfonic acid, 3-amino-4-methyl-, phenyl ester 関連文献

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Benzenesulfonic acid, 3-amino-4-methyl-, phenyl esterに関する追加情報

Benzenesulfonic acid, 3-amino-4-methyl-, phenyl ester (CAS No. 24057-37-2): A Comprehensive Overview

Benzenesulfonic acid, 3-amino-4-methyl-, phenyl ester, with the CAS number 24057-37-2, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in various applications, particularly in the synthesis of pharmaceutical intermediates and fine chemicals. Its molecular structure, featuring a sulfonate group, an amino group, and a methyl substituent, makes it a versatile building block for more complex molecules.

The< strong>3-amino-4-methyl moiety in the compound's name is particularly noteworthy, as it introduces both basic and acidic properties, making it amenable to a wide range of chemical reactions. The presence of the< strong>phenyl ester group further enhances its reactivity and utility in synthetic chemistry. This compound has been extensively studied for its potential applications in drug development, where its structural features allow for modifications that can optimize bioavailability and therapeutic efficacy.

In recent years, there has been a growing interest in< strong>Benzenesulfonic acid, 3-amino-4-methyl-, phenyl ester due to its role in the synthesis of novel pharmaceutical agents. Researchers have leveraged its unique chemical properties to develop new compounds with enhanced pharmacological profiles. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antimicrobial activities. These findings have spurred further investigation into its potential as a lead compound for drug discovery.

The< strong>CAS No. 24057-37-2 identifier is essential for ensuring the correct identification and handling of this compound in laboratory and industrial settings. It serves as a unique reference point for researchers and manufacturers, facilitating accurate documentation and communication. The compound's stability and purity are critical factors that must be carefully controlled during synthesis and application to ensure consistent results.

One of the most compelling aspects of< strong>Benzenesulfonic acid, 3-amino-4-methyl-, phenyl ester is its versatility in chemical transformations. The sulfonate group can participate in various reactions, including nucleophilic substitution and coupling reactions, while the amino group allows for further functionalization through acylation or diazotization. These properties make it an invaluable tool for synthetic chemists working on complex molecular architectures.

The pharmaceutical industry has been particularly interested in< strong>Benzenesulfonic acid, 3-amino-4-methyl-, phenyl ester due to its potential as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural motifs are frequently found in drugs targeting various therapeutic areas, including central nervous system disorders, cardiovascular diseases, and infectious diseases. By incorporating this compound into synthetic pathways, researchers can streamline the development process and reduce costs associated with traditional drug discovery methods.

In addition to its pharmaceutical applications, this compound has found utility in other areas of chemical research. For example, it has been used as a ligand in coordination chemistry to study metal complexes with potential catalytic properties. The ability to tune the electronic and steric environment through functional group modifications makes it a valuable asset for designing novel catalysts.

The latest research on< strong>Benzenesulfonic acid, 3-amino-4-methyl-, phenyl ester continues to uncover new possibilities for its application. Advances in computational chemistry have enabled researchers to predict the behavior of this compound under various conditions, facilitating more efficient experimental design. These computational studies have also helped identify new synthetic routes that could improve yield and purity.

The safety profile of< strong>CAS No. 24057-37-2 is another critical consideration for researchers handling this compound. While it does not pose significant health risks under normal conditions, appropriate safety measures must be taken to prevent exposure. Personal protective equipment (PPE), such as gloves and lab coats, should be worn at all times when working with this substance. Additionally, good laboratory practices (GLP) should be followed to ensure safe handling and storage.

The environmental impact of< strong>Benzenesulfonic acid, 3-amino-4-methyl-, phenyl ester is also an area of growing concern. Efforts are being made to develop greener synthetic methods that minimize waste and reduce the use of hazardous reagents. These initiatives align with broader trends in sustainable chemistry aimed at reducing the environmental footprint of chemical processes.

In conclusion,< strong>Benzenesulfonic acid, 3-amino-4-methyl-, phenyl ester, identified by CAS No. 24057-37-2, is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it a valuable building block for synthesizing novel drugs and fine chemicals. As research continues to uncover new applications for this compound, it will undoubtedly play an increasingly important role in advancing chemical science.

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Amadis Chemical Company Limited
(CAS:24057-37-2)Benzenesulfonic acid, 3-amino-4-methyl-, phenyl ester
A1150305
清らかである:99%/99%
はかる:1g/5g
価格 ($):154.0/462.0